molecular formula C6H13NO4S B13630078 (R)-2-Amino-4-(ethylsulfonyl)butanoic acid

(R)-2-Amino-4-(ethylsulfonyl)butanoic acid

Katalognummer: B13630078
Molekulargewicht: 195.24 g/mol
InChI-Schlüssel: JUPFRFWQYLQKPU-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-4-(ethylsulfonyl)butanoic acid is a chiral amino acid derivative characterized by the presence of an ethylsulfonyl group attached to the butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-(ethylsulfonyl)butanoic acid typically involves the introduction of the ethylsulfonyl group to a suitable precursor. One common method is the sulfonylation of ®-2-Aminobutyric acid using ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of ®-2-Amino-4-(ethylsulfonyl)butanoic acid may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-4-(ethylsulfonyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the ethylsulfonyl group can yield ethylthio derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for amide formation.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Ethylthio derivatives.

    Substitution: Amides and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-Amino-4-(ethylsulfonyl)butanoic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.

Biology

In biological research, this compound is studied for its potential role as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to study the effects of sulfonyl groups on biological activity.

Medicine

In medicinal chemistry, ®-2-Amino-4-(ethylsulfonyl)butanoic acid is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Wirkmechanismus

The mechanism of action of ®-2-Amino-4-(ethylsulfonyl)butanoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Aminobutyric acid: Lacks the ethylsulfonyl group, making it less versatile in chemical reactions.

    ®-2-Amino-4-(methylsulfonyl)butanoic acid: Contains a methylsulfonyl group instead of an ethylsulfonyl group, leading to different chemical and biological properties.

    ®-2-Amino-4-(phenylsulfonyl)butanoic acid: The phenylsulfonyl group introduces aromaticity, affecting the compound’s reactivity and interactions.

Uniqueness

®-2-Amino-4-(ethylsulfonyl)butanoic acid is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s solubility and stability, making it suitable for various applications in research and industry.

Eigenschaften

Molekularformel

C6H13NO4S

Molekulargewicht

195.24 g/mol

IUPAC-Name

(2R)-2-amino-4-ethylsulfonylbutanoic acid

InChI

InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI-Schlüssel

JUPFRFWQYLQKPU-RXMQYKEDSA-N

Isomerische SMILES

CCS(=O)(=O)CC[C@H](C(=O)O)N

Kanonische SMILES

CCS(=O)(=O)CCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.